molecular formula C4HCl3S B096315 2,3,5-Trichlorothiophene CAS No. 17249-77-3

2,3,5-Trichlorothiophene

Cat. No. B096315
CAS RN: 17249-77-3
M. Wt: 187.5 g/mol
InChI Key: AZIFHMYTYFPVMV-UHFFFAOYSA-N
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Description

2,3,5-Trichlorothiophene is a chlorinated derivative of thiophene, a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one sulfur atom. The chlorination at the 2, 3, and 5 positions of the thiophene ring significantly alters the chemical and physical properties of the molecule, making it a valuable intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of thiophene derivatives is a well-studied area. For instance, the synthesis of 2,5-dichlorothiophene derivatives has been achieved through a palladium-catalyzed Suzuki cross-coupling reaction, starting from 3,4-dibromo-2,5-dichlorothiophene and various arylboronic acids . Additionally, 2,5-dichlorothiophene has been polymerized using aluminum chloride–cupric chloride, suggesting a potential pathway for the synthesis of 2,3,5-trichlorothiophene derivatives through similar halogenation and coupling reactions .

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been extensively studied. For example, the molecular structure of 2,5-dimethylthiophene was determined using gas electron diffraction, which could provide insights into the structural aspects of 2,3,5-trichlorothiophene . The crystal and molecular structure of a related compound, 1-(2'-thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one, was confirmed by X-ray diffraction studies, indicating that the thiophene ring exhibits a planar conformation .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. A novel Friedel-Crafts type reaction involving 2-chlorothiophene with active aromatic compounds has been reported, leading to the formation of 2-arylthiophenes . This suggests that 2,3,5-trichlorothiophene could also participate in similar electrophilic aromatic substitution reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by substituents on the thiophene ring. For instance, the introduction of dimethylsilyl groups on a thiophene ring significantly affects its electronic properties, as shown by molecular orbital calculations and UV spectroscopy . This implies that the trichloro substituents in 2,3,5-trichlorothiophene would also impact its electronic characteristics and reactivity.

Relevant Case Studies

Several case studies highlight the utility of thiophene derivatives. The synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes have shown that these compounds are potent allosteric enhancers of the A1 adenosine receptor, with the 5-aryl group significantly contributing to activity . Additionally, the nonlinear optical properties of thiophene derivatives have been explored, with significant hyperpolarizability values indicating potential applications as nonlinear optical materials .

Scientific Research Applications

  • Preparation Methods and Reactions : 2,3,5-Trichlorothiophene is best prepared by direct chlorination of thiophene using ferric chloride as a catalyst. It can also be obtained through chlorination of 2,5-dichlorothiophene with thionyl chloride and sulfuryl chloride using aluminum trichloride as a catalyst. This method has been utilized for the elucidation of old controversies in literature regarding the structures of trichlorothiophenes (Temciuc, Hörnfeldt, & Gronowitz, 1995).

  • Polymerization : 2,3,5-Trichlorothiophene can be polymerized using aluminum chloride–cupric chloride to produce solid polymers, such as poly-5-chloro-2,3-thienylene. This process, involving nuclear coupling through dehydrohalogenation, has been demonstrated to yield polymers with unique chemical properties (Ramsey & Kovacic, 1969).

  • Derivative Synthesis and Reactions : Various derivatives of trihalogenated hydroxythiophenes have been prepared using 2,3,5-Trichlorothiophene. These compounds exhibit interesting tautomeric properties and have been used in reactions with methylmagnesium iodide and other reagents, revealing unique chemical behaviors and product formations (Skramstad et al., 2000).

  • Organic Solar Cells and Material Science : In material science, especially in the development of organic solar cells, 2,3,5-Trichlorothiophene-based compounds have been used. For example, a fused tris(thienothiophene) building block derived from 2,3,5-Trichlorothiophene has been synthesized for use in high-performance as-cast solar cells. These materials exhibit strong near-infrared absorption and high electron mobility, contributing to improved power conversion efficiencies (Li et al., 2018).

  • Theoretical Studies : Computational studies have been conducted to understand the thermochemical and geometrical parameters of chlorinated thiophenes, including 2,3,5-Trichlorothiophene. These studies offer insights into the reactivity and stability of these compounds, important for designing new materials and chemical processes (Saraireh et al., 2019).

Safety And Hazards

2,3,5-Trichlorothiophene is classified under GHS06 for its hazards . The hazard statements include H301-H311-H331 . Precautionary statements include P261-P280h-P301+P310a-P304+P340-P405-P501a . It is classified under Risk Statements 23/24/25 and Safety Statements 23-36/37-45 .

properties

IUPAC Name

2,3,5-trichlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3S/c5-2-1-3(6)8-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIFHMYTYFPVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169323
Record name Thiophene, 2,3,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trichlorothiophene

CAS RN

17249-77-3
Record name Thiophene, 2,3,5-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,3,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
M Temciuc, AB Hörnfeldt… - Journal of heterocyclic …, 1995 - Wiley Online Library
Some old controversies in the literature with regard to the structures of trichlorothiophenes have been elucidated. In the course of these studies, we found that the best method for the …
Number of citations: 6 onlinelibrary.wiley.com
JS Ramsey, P Kovacic - Journal of Polymer Science Part A‐1 …, 1969 - Wiley Online Library
2,5‐Dichlorothiophene was polymerized to a solid in 93% yield on treatment with aluminum chloride–cupric chloride in carbon disulfide under mild conditions. The product is believed to …
Number of citations: 20 onlinelibrary.wiley.com
HR Gutmann, FE Ray - Journal of the American Chemical Society, 1951 - ACS Publications
Steinkopf2 has summarized the literature on the “isomorphic phenomena’’exhibited by thiophene compounds. In this respect, Steinkopf creates the impression that mixed melting …
Number of citations: 5 pubs.acs.org
HL Coonradt, HD Hartough - Journal of the American Chemical …, 1948 - ACS Publications
Prior investigators reported1 that when the re-action products were distilled, hydrogen chloride was evolved throughout the distillation and the presence of addition products was …
Number of citations: 24 pubs.acs.org
IAM Saraireh, M Altarawneh, J Alhawarin… - Heteroatom …, 2019 - hindawi.com
This contribution sets out to compute thermochemical and geometrical parameters of the complete series of chlorinated isomers of thiophene based on the accurate chemistry model of …
Number of citations: 9 www.hindawi.com
IAM Saraireh, M Altarawneh, J Alhawarin… - 2019 - academia.edu
This contribution sets out to compute thermochemical and geometrical parameters of the complete series of chlorinated isomers of thiophene based on the accurate chemistry model of …
Number of citations: 2 www.academia.edu
J Skramstad, A Lunde, H Hope, V Bjørnstad… - Journal of the Chemical …, 2000 - pubs.rsc.org
2-Hydroxy-3,4,5-trichlorothiophene (4), 3-hydroxy-4-bromo-2,5-dichlorothiophene (5) and 3-hydroxy-2,4,5-trichlorothiophene (6) have been synthesised. It was found that 4 exists in a …
Number of citations: 7 pubs.rsc.org
GE Carlberg, S Johnsen, LH Landmark… - Water Science and …, 1988 - iwaponline.com
By comparison with six synthesized standards the identity of the following chlorinated thiophenes were established in spent kraft bleach liquors: 2,3,4-trichlorothiophene and 3-formyl …
Number of citations: 14 iwaponline.com
S Gronowitz, B Uppström - Acta Chem. Scand., Ser. B, 1974 - actachemscand.org
The reaction between 2, 5-dihalothiophenes or 2, 5-dihaloselenophenes and tetracyanoethylene oxide leada to 2, 5-bis (dicyanomethylene)-2, 5-dihydrothiophene (Ilia) and 2, 5-bis (…
Number of citations: 63 actachemscand.org
HL Coonradt, HD Hartough… - Journal of the American …, 1948 - ACS Publications
A convenient method for thesynthesis of radioactive mercaptans from zinc sulfide contain-ing S3S has been worked out. 2. The transfer constants of «-butyl mercaptan with styrene, …
Number of citations: 34 pubs.acs.org

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